molecular formula C14H22N2O5S B6997519 N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide

N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide

Cat. No.: B6997519
M. Wt: 330.40 g/mol
InChI Key: AHVAZMJQLSWHRM-UHFFFAOYSA-N
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Description

N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a combination of an oxan-4-yl group, an aminomethyl group, and a dimethoxybenzenesulfonamide moiety, which contribute to its distinct chemical properties.

Properties

IUPAC Name

N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O5S/c1-19-11-7-12(20-2)9-13(8-11)22(17,18)16-14(10-15)3-5-21-6-4-14/h7-9,16H,3-6,10,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVAZMJQLSWHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)S(=O)(=O)NC2(CCOCC2)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach begins with the preparation of 4-aminomethyltetrahydropyran, which is then reacted with 3,5-dimethoxybenzenesulfonyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    4-aminomethyltetrahydropyran: Shares the oxan-4-yl and aminomethyl groups but lacks the dimethoxybenzenesulfonamide moiety.

    3,5-dimethoxybenzenesulfonamide: Contains the dimethoxybenzenesulfonamide group but lacks the oxan-4-yl and aminomethyl groups.

Uniqueness

N-[4-(aminomethyl)oxan-4-yl]-3,5-dimethoxybenzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both the oxan-4-yl and dimethoxybenzenesulfonamide groups allows for diverse reactivity and interactions with biological targets, making it a valuable compound for research and development.

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